Naphthalen-2-yl ethenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalen-2-yl ethenesulfonate is an organic compound characterized by the presence of a naphthalene ring attached to an ethenesulfonate group This compound is part of the larger family of naphthalene derivatives, which are known for their diverse chemical properties and applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of naphthalen-2-yl ethenesulfonate typically involves the reaction of naphthalene with ethenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows: [ \text{Naphthalene} + \text{Ethenesulfonyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Naphthalen-2-yl ethenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of naphthalen-2-yl ethanesulfonate.
Substitution: The ethenesulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide.
Major Products: The major products formed from these reactions include naphthalen-2-yl sulfonic acids, naphthalen-2-yl ethanesulfonate, and various substituted naphthalene derivatives.
Scientific Research Applications
Naphthalen-2-yl ethenesulfonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: this compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of naphthalen-2-yl ethenesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, modifying nucleophilic sites within biological molecules. This interaction can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Naphthalene-2-sulfonic acid: Shares the naphthalene core but differs in the functional group attached.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: A more complex derivative with additional functional groups.
Properties
Molecular Formula |
C12H10O3S |
---|---|
Molecular Weight |
234.27 g/mol |
IUPAC Name |
naphthalen-2-yl ethenesulfonate |
InChI |
InChI=1S/C12H10O3S/c1-2-16(13,14)15-12-8-7-10-5-3-4-6-11(10)9-12/h2-9H,1H2 |
InChI Key |
TXVQFMUZRPCEJI-UHFFFAOYSA-N |
Canonical SMILES |
C=CS(=O)(=O)OC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.